molecular formula C9H15N3O2 B13062209 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13062209
M. Wt: 197.23 g/mol
InChI Key: JMWZXKFRDSDRQZ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696004-91-7) is a high-purity chemical compound with a molecular formula of C9H15N3O2 and a molecular weight of 197.23 g/mol . This tetrahydroimidazo[1,2-a]pyrimidine derivative is a valuable synthetic intermediate in organic and medicinal chemistry research, particularly for constructing nitrogen-containing heterocyclic frameworks . The imidazo[1,2-a]pyrimidine scaffold is a promising structural motif in drug discovery, serving as a synthetic bioisostere of purine bases . This core structure is found in compounds with a wide range of pharmacological properties. Research into related analogs highlights their potential as key intermediates for developing antifungal agents, with molecular docking studies suggesting activity against targets like the CYP51 enzyme in Candida albicans . Furthermore, such nitrogen heterocycles are of significant interest for applications in materials science and as building blocks in metal-free multi-component reactions, which are valuable for creating diverse molecular libraries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h5-8H,3-4H2,1-2H3,(H,10,11)

InChI Key

JMWZXKFRDSDRQZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNC2=NC=CN12)OC

Origin of Product

United States

Preparation Methods

Key Reaction Types

  • Condensation Reactions: Formation of the fused ring system often involves condensation between amino-substituted pyrimidine derivatives and aldehydes or ketones.
  • Cyclization: Intramolecular cyclization to close the imidazo ring.
  • Functional Group Introduction: Introduction of the dimethoxymethyl substituent commonly involves the reaction of the intermediate imidazo[1,2-a]pyrimidine with dimethoxymethylating agents under controlled conditions.

Detailed Preparation Methods

Multi-Step Synthesis from Precursors

According to available data, the synthesis begins with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, which are functionalized at the 5-position by introducing the dimethoxymethyl group. The general synthetic route can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of imidazo[1,2-a]pyrimidine core Condensation of amino-pyrimidine with aldehyde or ketone, often under acidic or basic catalysis Formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold
2 Dimethoxymethylation Reaction with dimethoxymethylating agent (e.g., dimethoxymethyl chloride or equivalent) in the presence of base or acid catalyst Introduction of 5-(dimethoxymethyl) substituent
3 Purification and characterization Chromatography, NMR, MS Pure 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

This approach is supported by commercial synthesis descriptions, indicating the use of condensation reactions and subsequent functionalization steps.

Optimization of Reaction Conditions

  • Solvents: Common solvents include dimethylformamide (DMF), toluene, or other polar aprotic solvents.
  • Temperature: Moderate heating (e.g., 60–80 °C) is typically required to facilitate condensation and cyclization.
  • Catalysts and Bases: Bases such as potassium carbonate or cesium carbonate are often employed; palladium catalysts may be used for dehydrogenative cyclizations.
  • Ligands: Amino acids like l-proline can enhance yield in related imidazo syntheses, although specific data for dimethoxymethyl derivatives are limited.

Experimental Data and Yields

While direct experimental yield data for this compound are scarce, analogous compounds synthesized via condensation and cyclization methods report yields ranging from moderate to high (40–90%) depending on catalyst, ligand, and reaction time.

Parameter Typical Range/Value Notes
Reaction temperature 60–80 °C Moderate heating required
Reaction time 4–20 hours Longer times improve yield
Solvent DMF, toluene DMF preferred for polar substrates
Catalyst PdCl2 (5 mol%) For intramolecular cyclizations
Base K2CO3, Cs2CO3 Common bases for condensation
Yield 40–90% Dependent on conditions and substrate

Characterization Techniques

After synthesis, the compound is typically characterized by:

Summary Table of Preparation Methods

Method Description Advantages Limitations
Multi-step condensation + dimethoxymethylation Stepwise formation of fused ring followed by substitution Straightforward, scalable Requires careful control of conditions
Palladium-catalyzed cyclization Intramolecular coupling under Pd catalysis High selectivity, good yields Requires expensive catalysts
Use of amino acid ligands Enhances catalytic efficiency in related systems Improved yields and selectivity Ligand optimization needed

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions .

Biology: In biological research, this compound is studied for its potential as an antiviral agent. It has shown significant activity against orthopoxviruses, making it a promising candidate for the development of antiviral drugs .

Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and interfering with essential biological processes. For example, its antiviral activity is attributed to the inhibition of viral DNA replication, which prevents the proliferation of the virus . The compound’s interaction with specific receptors and enzymes also contributes to its therapeutic potential in various medical applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications Reference
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Aminomethyl at position 7 C₇H₁₂N₄ 152.20 Building block for drug synthesis; potential amine reactivity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride Phenyl at position 2; HCl salt C₁₂H₁₄ClN₃ 251.71 Enhanced aromatic interactions; pharmaceutical candidate
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1-Methylcyclopropyl at position 5 C₁₀H₁₅N₃ 177.25 Bulky substituent; potential steric hindrance in binding
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione Dione groups at positions 5 and 7 C₇H₈N₂O₂ 168.15 Electrophilic reactivity; industrial applications
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine Methanamine at position 5 C₇H₁₂N₄ 152.20 Primary amine for salt formation or conjugation

Physicochemical Properties

  • Methylcyclopropyl: Introduces steric bulk, possibly reducing binding affinity to flat enzymatic pockets .
  • Thermal Stability : Saturated imidazo[1,2-a]pyrimidines (e.g., 5H,6H,7H,8H derivatives) exhibit higher thermal stability than unsaturated analogs due to reduced ring strain .

Biological Activity

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its role as a photosensitizer in photodynamic therapy and its anti-inflammatory effects.

  • Molecular Formula : C9_9H17_{17}N3_3O2_2
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1701895-22-8

Photodynamic Therapy (PDT)

Recent studies have highlighted the compound's ability to generate singlet oxygen species upon irradiation, making it a promising candidate for photodynamic therapy. This property allows it to act as a photosensitizer , effectively killing cancer cells with low cytotoxicity in dark conditions.

  • Key Findings :
    • Efficient uptake by cells.
    • Fluorescence emission in the 400-500 nm range.
    • Kills cancer cells within 2 hours at a concentration of 2.0 μM .

This dual functionality of fluorescence imaging and therapeutic action positions imidazo[1,2-a]pyrimidine compounds as valuable tools in cancer treatment strategies.

Case Study 1: Photodynamic Efficacy

In a controlled study examining the efficacy of imidazo[1,2-a]pyrimidine compounds in PDT:

  • Objective : To assess the cytotoxic effects on cancer cell lines.
  • Results : The compounds exhibited significant cytotoxicity under light activation while maintaining low toxicity in the absence of light. This suggests their potential use in targeted cancer therapies.

Case Study 2: Inflammatory Response Modulation

In another study focusing on anti-inflammatory properties:

  • Objective : To evaluate the inhibition of COX enzymes by various pyrimidine derivatives.
  • Results : Compounds similar to this compound showed IC50_{50} values comparable to celecoxib (0.04 μmol), indicating strong anti-inflammatory potential .

Research Findings Summary Table

Property Findings
Photosensitizer ActivityGenerates singlet oxygen; kills cancer cells at 2.0 μM
COX-2 InhibitionIC50_{50} comparable to celecoxib (0.04 μmol)
Cellular UptakeEfficiently taken up by cells; low dark cytotoxicity
Fluorescence EmissionEmission in the range of 400-500 nm

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